molecular formula C21H20N4O3S B2435885 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 922837-32-9

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2435885
CAS No.: 922837-32-9
M. Wt: 408.48
InChI Key: JLFVUFSLFOCIHR-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
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Scientific Research Applications

Insecticidal Applications

  • Insecticidal Assessment Against Cotton Leafworm: New heterocycles incorporating a thiadiazole moiety, such as 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, have shown potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research highlights the compound's utility in agricultural pest management (Fadda et al., 2017).

Anticancer and Kinase Inhibitory Activities

  • Src Kinase Inhibitory and Anticancer Activities: Derivatives of thiazolyl N-benzyl-substituted acetamide, such as N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These compounds exhibit promising potential in cancer treatment (Fallah-Tafti et al., 2011).

Metabolic Stability in Drug Development

  • Improving Metabolic Stability of PI3K/mTOR Inhibitors: Investigations into 6,5-heterocycles, similar to N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, have been conducted to enhance the metabolic stability of PI3Kα and mTOR inhibitors, crucial for drug development (Stec et al., 2011).

Synthesis and Reactivity Studies

  • Chemical Oxidation and Reactivity Analysis: Studies on the chemical oxidation of compounds like 2-(pyridin-2-yl)-N,N-diphenylacetamides have provided insights into their reactivity and potential applications in organic synthesis (Pailloux et al., 2007).

Antiproliferative Activity

  • Evaluation Against Various Cancer Cell Lines: Pyridine-linked thiazole derivatives synthesized from compounds like 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide have shown significant antiproliferative activity against various cancer cell lines, indicating their potential in cancer research (Alqahtani & Bayazeed, 2020).

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-2-14-6-7-16-17(11-14)29-21(23-16)25(12-15-5-3-4-10-22-15)20(28)13-24-18(26)8-9-19(24)27/h3-7,10-11H,2,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFVUFSLFOCIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.